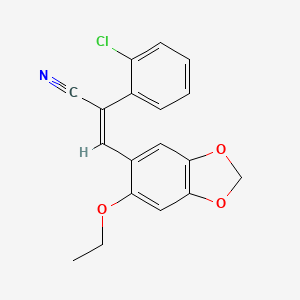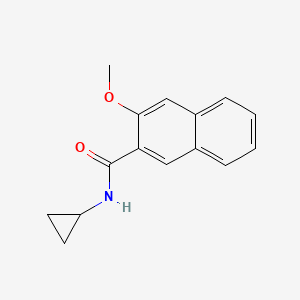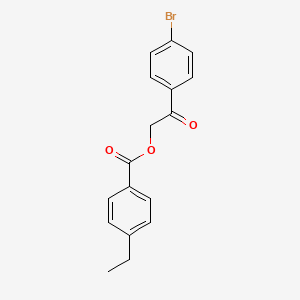![molecular formula C15H20N2OS B5720868 N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5720868.png)
N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide, also known as MCC-950, is a small molecule inhibitor that targets the NLRP3 inflammasome. The NLRP3 inflammasome is a protein complex that plays a critical role in the innate immune response. Its activation leads to the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18), which are involved in the pathogenesis of various inflammatory diseases. MCC-950 has been shown to be effective in inhibiting the NLRP3 inflammasome in vitro and in vivo, making it a promising candidate for the treatment of inflammatory diseases.
Mécanisme D'action
N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide works by binding to the NLRP3 inflammasome and preventing its activation. The NLRP3 inflammasome is activated by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Upon activation, the NLRP3 inflammasome recruits and activates caspase-1, which cleaves pro-IL-1β and pro-IL-18 into their active forms. This compound inhibits this process by binding to the NLRP3 inflammasome and preventing the recruitment of caspase-1.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to inhibiting the NLRP3 inflammasome, this compound has been shown to reduce the production of reactive oxygen species (ROS) and the activation of the nuclear factor kappa B (NF-κB) pathway. This compound has also been shown to improve glucose tolerance and insulin sensitivity in preclinical models of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide in lab experiments is its specificity for the NLRP3 inflammasome. This allows researchers to selectively target the NLRP3 inflammasome without affecting other components of the innate immune response. However, one limitation of using this compound is its relatively low potency compared to other NLRP3 inhibitors. This may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several future directions for research on N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide. One area of interest is the development of more potent and selective NLRP3 inhibitors. Another area of interest is the investigation of the role of the NLRP3 inflammasome in other diseases, such as cancer and cardiovascular disease. Finally, the clinical development of this compound as a therapeutic agent for inflammatory diseases is an area of ongoing research.
Méthodes De Synthèse
N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide was first synthesized by researchers at the University of Manchester in the United Kingdom. The synthesis method involves several steps, including the reaction of 3-methylbenzenamine with carbon disulfide to form 3-methylphenyl isothiocyanate, which is then reacted with cyclohexanecarboxylic acid to form this compound. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide has been extensively studied in preclinical models of various inflammatory diseases, including gout, multiple sclerosis, Alzheimer's disease, and type 2 diabetes. In these studies, this compound has been shown to effectively inhibit the NLRP3 inflammasome and reduce the production of pro-inflammatory cytokines, leading to a decrease in disease severity. This compound has also been shown to have a synergistic effect when combined with other anti-inflammatory agents, such as glucocorticoids and non-steroidal anti-inflammatory drugs (NSAIDs).
Propriétés
IUPAC Name |
N-[(3-methylphenyl)carbamothioyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-11-6-5-9-13(10-11)16-15(19)17-14(18)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTGFLJGIHOCBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5720786.png)

![4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5720797.png)
![2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5720800.png)
![2-{2-methoxy-4-[2-(4-methylphenyl)carbonohydrazonoyl]phenoxy}-N-(2-phenylethyl)acetamide](/img/structure/B5720805.png)

![4-methyl-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5720844.png)

![methyl 4-[2-(4-biphenylyl)-2-oxoethoxy]benzoate](/img/structure/B5720863.png)
![4-(dimethylamino)benzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5720873.png)
![5-(5-chloro-2-thienyl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5720888.png)


![2-{[(3,5-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5720903.png)